molecular formula C4H11IN2S B13888800 2-Isopropylisothiourea;hydroiodide

2-Isopropylisothiourea;hydroiodide

Cat. No.: B13888800
M. Wt: 246.12 g/mol
InChI Key: WBVZIFQOEVKXSC-UHFFFAOYSA-N
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Description

Contextualization within the broader Isothiourea Compound Class

Isothioureas are a class of organosulfur compounds characterized by the presence of a C(=N)N(R)S(R') functional group. They are structural isomers of thioureas, with the key difference being the location of the double bond. In thioureas, the double bond is between the carbon and sulfur atoms (C=S), while in isothioureas, it is between the carbon and one of the nitrogen atoms (C=N). This structural variance imparts distinct chemical properties and reactivity to isothioureas. nih.govacs.org

A defining characteristic of isothioureas is their basicity. Due to the presence of the imino group, they readily protonate to form isothiouronium salts, such as 2-Isopropylisothiourea;hydroiodide. This inherent basicity is a key factor in their application as catalysts and synthetic intermediates in a variety of organic transformations. The general synthesis of isothiouronium salts is typically achieved through the alkylation of thiourea (B124793) with an appropriate alkyl halide. researchgate.net In the case of this compound, this would involve the reaction of thiourea with 2-iodopropane.

Significance of Isothiourea Derivatives in Contemporary Chemical Research

The isothiourea scaffold is a privileged structure in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological activities and synthetic utilities. nih.gov In the realm of medicinal chemistry, various isothiourea derivatives have been investigated for their potential as therapeutic agents, demonstrating activities such as nitric oxide synthase (NOS) inhibition. fishersci.com

In organic synthesis, isothioureas have emerged as versatile organocatalysts and key intermediates. They are employed in a range of chemical reactions, including the formation of heterocycles, which are foundational structures in many pharmaceuticals and functional materials. Their ability to act as nucleophiles or to be converted into other functional groups makes them valuable tools for synthetic chemists.

Overview of Research Scope for this compound in Chemical Science

The research scope for this compound is primarily centered on its role as a precursor in the synthesis of more complex molecules. A notable example of its application is in the one-pot synthesis of 4-pyrimidone-2-thioethers. In a 2024 study by Lu et al., S-isopropylisothiouronium iodide was utilized as a key reactant in a base- and acid-mediated condensation reaction with β-ketoesters to form these pyrimidine (B1678525) derivatives. researchgate.netacs.orgrsc.org This reaction highlights the utility of the compound in constructing heterocyclic frameworks that are of interest in medicinal chemistry and drug discovery. researchgate.netacs.orgrsc.org The iodide salt was noted for its high solubility, which contributed to higher reaction conversions. acs.orgrsc.org

While the primary focus of research involving this compound has been its application in synthetic methodologies, its physicochemical properties are foundational to its reactivity and handling. The following tables provide a summary of the available data for this compound.

Physicochemical Properties of this compound

PropertyValue
CAS Number 127118-67-6
Molecular Formula C₄H₁₁IN₂S
Molecular Weight 246.11 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature
Solubility Noted as being highly soluble

Spectroscopic Data of this compound

Spectroscopy Type Data
¹H NMR Specific data not available in the reviewed literature.
¹³C NMR Specific data not available in the reviewed literature.
Mass Spectrometry Specific data not available in the reviewed literature.
Infrared (IR) Specific data not available in the reviewed literature.

It is important to note that while the synthetic utility of this compound is documented, detailed, experimentally-derived physicochemical and spectroscopic data for this specific salt are not widely available in the public domain. The provided data is based on information from chemical suppliers and mentions within broader research articles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11IN2S

Molecular Weight

246.12 g/mol

IUPAC Name

propan-2-yl carbamimidothioate;hydroiodide

InChI

InChI=1S/C4H10N2S.HI/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H

InChI Key

WBVZIFQOEVKXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=N)N.I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Isopropylisothiourea;hydroiodide

Established Synthetic Pathways for Isothiourea Salts

The most prevalent and direct method for the synthesis of S-alkylisothiouronium salts, including 2-isopropylisothiourea hydroiodide, involves the S-alkylation of thiourea (B124793) with a corresponding alkyl halide. This reaction leverages the nucleophilic nature of the sulfur atom in the thiourea molecule, which attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a stable isothiouronium salt.

Preparation of the Free 2-Isopropylisothiourea Base

The isolation of the free 2-isopropylisothiourea base is a critical intermediate step in obtaining the pure hydroiodide salt and for other synthetic applications. The general strategy involves the initial formation of the S-isopropylisothiouronium salt, followed by treatment with a base to deprotonate the isothiouronium cation and liberate the free base.

The primary reactants for the synthesis of the S-isopropylisothiouronium salt are thiourea and an isopropyl halide. Isopropyl iodide (2-iodopropane) is a common choice of alkylating agent due to the higher reactivity of the carbon-iodine bond compared to other carbon-halogen bonds, facilitating a more efficient reaction.

The stoichiometry of this reaction is typically a 1:1 molar ratio of thiourea to the isopropyl halide. An excess of the alkylating agent can be used to ensure complete conversion of the thiourea, but this may necessitate additional purification steps to remove the unreacted halide. The reaction is generally carried out in a suitable solvent that can dissolve both reactants, such as ethanol or methanol.

ReactantMolar Mass ( g/mol )Typical RoleStoichiometric Ratio
Thiourea76.12Nucleophile1
2-Iodopropane169.99Electrophile (Alkylating Agent)1

The formation of the S-isopropylisothiouronium iodide salt is typically achieved by refluxing a solution of thiourea and 2-iodopropane in a solvent like ethanol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Following the formation of the isothiouronium salt, the reaction mixture is cooled, and a base is added to liberate the free 2-isopropylisothiourea. A common method involves treating an aqueous solution of the isothiouronium salt with an aqueous solution of a base like potassium carbonate until the solution becomes alkaline.

ParameterConditionPurpose
Salt Formation
SolventEthanol or MethanolTo dissolve reactants and facilitate the reaction.
TemperatureRefluxTo increase the reaction rate.
Free Base Liberation
BaseAqueous Potassium CarbonateTo deprotonate the isothiouronium cation.
pHAlkalineTo ensure complete conversion to the free base.

Once the free base is formed, it is typically extracted from the aqueous solution using an organic solvent in which it is soluble, such as methylene chloride or ether. The organic extracts are then combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-isopropylisothiourea free base.

Purification of the free base can be achieved through recrystallization. The selection of an appropriate solvent system is crucial for effective purification. A good solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of organic compounds include ethanol, methanol, or mixtures such as ethanol-water or hexane-ethyl acetate (B1210297). The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods.

Salt Formation with Hydroiodic Acid

The final step in the synthesis of 2-isopropylisothiourea hydroiodide is the reaction of the purified free base with hydroiodic acid (HI). This is a straightforward acid-base reaction.

2-Isopropylisothiourea is a basic compound due to the presence of the two nitrogen atoms, which can accept a proton. The imino nitrogen is generally considered to be the more basic site. Hydroiodic acid is a strong acid that completely dissociates in aqueous solution to provide hydronium ions (H₃O⁺) and iodide ions (I⁻) wikipedia.org.

The reaction between the 2-isopropylisothiourea free base and hydroiodic acid is an equilibrium process that strongly favors the formation of the protonated isothiouronium cation and the iodide anion. The large difference in pKa between the strong acid (HI) and the conjugate acid of the isothiourea base drives the reaction to completion. The predicted pKa of the strongest basic site of S-isopropyl-isothiourea is approximately 10.56, indicating it is a moderately strong base.

The protonation of the imino nitrogen of the isothiourea by the hydronium ion from the hydroiodic acid results in the formation of the 2-isopropylisothiouronium cation. This cation is stabilized by resonance, which delocalizes the positive charge over the two nitrogen atoms and the sulfur atom.

(CH₃)₂CH-S-C(=NH)NH₂ + HI → [(CH₃)₂CH-S-C(NH₂)₂]⁺I⁻

The resulting 2-isopropylisothiourea hydroiodide salt is an ionic compound and can be isolated as a crystalline solid. This is typically achieved by dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydroiodic acid, followed by cooling or solvent evaporation to induce crystallization. The resulting salt can then be collected by filtration, washed with a cold solvent to remove any residual acid, and dried.

Controlled Crystallization and Precipitation Protocols

The isolation and purification of 2-isopropylisothiourea hydroiodide are critically dependent on controlled crystallization and precipitation methods. The selection of an appropriate solvent system is paramount to achieving high purity and a crystalline product suitable for further applications.

A common technique for the purification of S-alkylisothiourea salts is recrystallization. This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The principle relies on the higher solubility of the desired compound and impurities at higher temperatures and their differential solubility as the solution cools. Pure crystals of 2-isopropylisothiourea hydroiodide will precipitate out of the solution, while impurities tend to remain in the mother liquor.

The choice of solvent is crucial for effective recrystallization. An ideal solvent should exhibit high solubility for 2-isopropylisothiourea hydroiodide at its boiling point and low solubility at room temperature or below. Additionally, the solvent should not react with the compound. Common solvents for the recrystallization of similar isothiourea salts include alcohols, such as methanol or ethanol, and mixtures of solvents like methanol/diethyl ether or ethanol/diethyl ether. The use of a co-solvent system can be particularly effective in fine-tuning the solubility and promoting the formation of well-defined crystals.

Precipitation can also be employed for purification. This involves dissolving the crude salt in a solvent in which it is highly soluble and then adding an anti-solvent in which the salt is insoluble. This rapid change in solubility causes the product to precipitate out of the solution. The precipitate can then be collected by filtration.

For instance, in the synthesis of related S-methyl-isothiourea hydrobromide, the product is often recrystallized from a mixture of methanol and diethyl ether. A similar approach can be adapted for 2-isopropylisothiourea hydroiodide. The crude product would be dissolved in a minimal amount of hot methanol, and then diethyl ether would be slowly added until the solution becomes turbid. Upon cooling, crystalline 2-isopropylisothiourea hydroiodide would precipitate.

The following table outlines potential solvent systems for the crystallization of 2-isopropylisothiourea hydroiodide based on general principles for similar compounds.

Solvent SystemRationale
MethanolGood solubility at elevated temperatures for many polar organic salts.
EthanolSimilar properties to methanol, can be a suitable alternative.
IsopropanolThe use of the corresponding alcohol to the S-alkyl group can sometimes improve crystal quality.
Methanol/Diethyl EtherA common mixed-solvent system where methanol provides solubility and diethyl ether acts as an anti-solvent to induce crystallization.
Ethanol/Diethyl EtherAn alternative mixed-solvent system with similar properties to the methanol-based system.
WaterCan be a good solvent for highly polar salts, but its high boiling point can sometimes complicate drying of the final product.
Strategies for Enhancing Product Purity and Yield

Maximizing the purity and yield of 2-isopropylisothiourea hydroiodide requires careful control over several experimental parameters throughout the synthesis and purification process.

Reaction Conditions:

Stoichiometry of Reactants: The molar ratio of thiourea to the isopropylating agent is a critical factor. Using a slight excess of the isopropylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Reaction Temperature: The rate of the S-alkylation reaction is temperature-dependent. Conducting the reaction at an elevated temperature, such as under reflux, can significantly reduce the reaction time. However, excessively high temperatures may lead to the decomposition of the product or the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in a lower yield, while extending it unnecessarily may lead to the formation of degradation products.

Purification Strategies:

Washing: After filtration, washing the crude product with a cold, non-polar solvent in which 2-isopropylisothiourea hydroiodide is insoluble can effectively remove unreacted starting materials and non-polar impurities.

Multiple Recrystallizations: For obtaining a highly pure product, performing multiple recrystallization steps may be necessary. Each recrystallization step further removes impurities, leading to a product with higher purity, although some product loss is inevitable at each stage.

Use of Decolorizing Carbon: If the crude product is colored due to the presence of impurities, treating the hot solution during recrystallization with a small amount of activated carbon can help to remove these colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

Yield Enhancement:

Efficient Isolation: Careful filtration and complete transfer of the product from the reaction vessel are important to maximize the isolated yield.

The following table summarizes key strategies for improving the purity and yield of 2-isopropylisothiourea hydroiodide.

StrategyImpact on PurityImpact on Yield
Optimized Reactant RatioReduces unreacted starting materials, simplifying purification.Ensures complete conversion of the limiting reagent, maximizing theoretical yield.
Controlled Reaction TemperatureMinimizes the formation of thermal degradation byproducts.Optimizes the reaction rate for efficient conversion.
Monitored Reaction TimePrevents the formation of byproducts from prolonged reaction times.Ensures the reaction proceeds to completion for maximum product formation.
Thorough Washing of Crude ProductRemoves soluble impurities.Minimal impact, but prevents loss of product if the wash solvent is appropriate.
RecrystallizationSignificantly improves purity by separating the product from impurities.May lead to some product loss in the mother liquor.
Concentration of Mother LiquorNo direct impact on the purity of the first crop.Increases the overall yield by recovering dissolved product.
Use of Decolorizing CarbonRemoves colored impurities.Can cause some product loss due to adsorption onto the carbon.

Exploration of Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing synthetic methodologies that are not only efficient but also environmentally benign. This has led to the exploration of novel and sustainable approaches for the synthesis of isothiourea derivatives, moving away from traditional methods that may involve hazardous reagents and solvents.

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of S-alkylisothiourea salts can be made more environmentally friendly by considering several aspects. One key area is the choice of reagents and solvents. For instance, the use of alcohols in combination with aqueous hydroiodic acid as the alkylating agent is a greener alternative to using alkyl iodides, which can be toxic and volatile. researchgate.net

Furthermore, the use of water as a solvent, where feasible, is a significant step towards a greener synthesis, as it is non-toxic, non-flammable, and readily available. Research into the use of natural catalysts, such as citric acid from lemon juice, in other organic syntheses suggests potential for their application in isothiourea synthesis, which would further enhance the green credentials of the process. nih.gov

Development of Catalytic Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability. The development of catalytic routes for the synthesis of isothioureas is an active area of research. While the direct S-alkylation of thiourea is often facile, catalysts can be employed to enhance reaction rates, allow for the use of less reactive alkylating agents, or enable novel reaction pathways.

Isothioureas themselves have been extensively used as organocatalysts in a variety of chemical transformations. researchgate.netresearchgate.netacs.org This highlights the potential for developing catalytic systems where an isothiourea-based catalyst could facilitate the formation of other isothiourea derivatives. Additionally, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key principle of green chemistry. Immobilizing a suitable catalyst on a solid support could offer a sustainable approach to the synthesis of 2-isopropylisothiourea hydroiodide. nih.gov

Applications of Continuous Flow Chemistry for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.netmit.eduflinders.edu.au The synthesis of isothiourea derivatives is well-suited for adaptation to continuous flow systems.

In a typical continuous flow setup for the synthesis of 2-isopropylisothiourea hydroiodide, streams of thiourea and the isopropylating agent in a suitable solvent would be continuously pumped and mixed in a reactor coil. The reaction temperature can be precisely controlled by passing the coil through a heated or cooled zone. The product stream can then be collected, and the product isolated through in-line purification techniques or by subsequent crystallization. This approach allows for the rapid and efficient production of the target compound with consistent quality. The use of packed-bed reactors containing a solid-supported catalyst could also be integrated into a continuous flow system for a highly efficient and sustainable synthesis. nih.gov

The table below compares traditional batch synthesis with a potential continuous flow process for the production of 2-isopropylisothiourea hydroiodide.

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Scalability Challenging, often requires re-optimization of reaction conditions.Readily scalable by extending the operation time or by using parallel reactor systems.
Safety Potential for thermal runaways in large-scale reactions.Improved safety due to smaller reaction volumes and better heat dissipation.
Heat & Mass Transfer Often limited by the vessel size and stirring efficiency.Excellent heat and mass transfer, leading to better process control and product consistency.
Process Control Manual or semi-automated control of reaction parameters.Precise and automated control over temperature, pressure, and residence time.
Reaction Time Can be lengthy, depending on the scale.Often significantly shorter reaction times due to enhanced reaction kinetics.
Product Quality Can vary between batches.Consistent product quality due to stable operating conditions.

Mechanistic Investigations of 2-Isopropylisothiourea Formation

The formation of 2-isopropylisothiourea hydroiodide proceeds through a well-established nucleophilic substitution mechanism. The key step involves the attack of the highly nucleophilic sulfur atom of thiourea on the electrophilic carbon atom of the isopropylating agent.

The reaction is generally considered to be an SN2 (bimolecular nucleophilic substitution) reaction, particularly when using isopropyl iodide as the alkylating agent. In this mechanism, the sulfur atom of thiourea acts as the nucleophile and attacks the carbon atom bearing the iodine atom, which is the leaving group. The reaction proceeds through a single transition state where the new sulfur-carbon bond is forming concurrently with the breaking of the carbon-iodine bond.

The rate of this reaction is dependent on the concentration of both thiourea and the isopropylating agent. Kinetic studies on the reaction of other thiourea derivatives with alkyl iodides have confirmed the bimolecular nature of this reaction. rsc.org The reaction is typically carried out in a polar solvent, which can solvate the ions formed during the reaction and stabilize the transition state.

When using an alcohol and hydroiodic acid as the isopropylating system, the mechanism involves the initial protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The iodide ion, a strong nucleophile, can then either displace the water molecule to form isopropyl iodide in situ, which then reacts with thiourea as described above, or the thiourea can directly attack the protonated alcohol.

Protonation of the alcohol (if used as a precursor): (CH₃)₂CHOH + HI ⇌ (CH₃)₂CHOH₂⁺ + I⁻

Nucleophilic attack by thiourea: (NH₂)₂C=S + (CH₃)₂CHI → [(NH₂)₂C-S-CH(CH₃)₂]⁺I⁻

The resulting product is the stable 2-isopropylisothiourea hydroiodide salt. The positive charge is delocalized over the nitrogen and carbon atoms of the isothiourea moiety.

Identification and Characterization of Reaction Intermediates

The S-alkylation of thiourea with an alkyl halide in an SN2 reaction is a concerted process, meaning it proceeds through a single transition state without the formation of a stable intermediate. libretexts.org The key species in the reaction pathway, other than the reactants and products, is the transition state.

In the transition state for the synthesis of 2-Isopropylisothiourea;hydroiodide, the central carbon atom is pentacoordinate and has a trigonal bipyramidal geometry. masterorganicchemistry.com At this stage, the sulfur atom of the incoming thiourea nucleophile is partially bonded to the carbon, while the bond to the departing iodide leaving group is partially broken.

While no stable reaction intermediates are formed in the classical sense of an SN2 mechanism, the product itself, the S-isopropylisothiouronium iodide salt, can be considered a stable intermediate in multi-step synthetic sequences where it is used for the subsequent preparation of other compounds, such as thiols. pearson.comchemistrysteps.com

Spectroscopic Characterization of the Isothiouronium Salt:

Spectroscopic Method Expected Observations for S-isopropylisothiouronium iodide
¹H NMR Signals corresponding to the protons of the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and broad signals for the -NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the isopropyl group and a downfield signal for the carbon of the isothiourea moiety.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-N stretching, and C=N stretching vibrations.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the S-isopropylisothiouronium cation.

This table presents expected spectroscopic data based on the general characteristics of S-alkylisothiouronium salts.

Elucidation of Rate-Determining Steps in the Synthetic Pathway

For a concerted, one-step reaction like the SN2 synthesis of this compound, the single step of nucleophilic attack is the rate-determining step. libretexts.orgyoutube.com The rate of the reaction is dependent on the concentration of both reactants, thiourea and isopropyl iodide. libretexts.orgyoutube.com

The rate law for this bimolecular reaction can be expressed as:

Rate = k[Thiourea][Isopropyl Iodide] youtube.com

Factors Influencing the Rate-Determining Step:

Several factors can influence the rate of this SN2 reaction:

Steric Hindrance: As a secondary alkyl halide, isopropyl iodide presents more steric hindrance to the incoming nucleophile than a primary alkyl halide. This steric hindrance raises the energy of the transition state and slows down the reaction rate. masterorganicchemistry.commasterorganicchemistry.comtandfonline.com

Nucleophilicity of Thiourea: The sulfur atom in thiourea is a strong nucleophile, which is a key factor in driving the reaction forward. pearson.com

Leaving Group Ability: The iodide ion is an excellent leaving group, which facilitates the breaking of the carbon-iodine bond in the transition state.

Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Hypothetical Kinetic Data:

The following table illustrates the expected impact of reactant concentrations on the initial rate of formation of this compound, based on the principles of a second-order rate law.

Experiment [Thiourea] (M) [Isopropyl Iodide] (M) Relative Initial Rate
10.10.11
20.20.12
30.10.22
40.20.24

This is a hypothetical data table illustrating the principles of a second-order reaction. Actual experimental data for this specific reaction was not found in the searched literature.

Computational chemistry methods, such as density functional theory (DFT), could also be employed to model the reaction pathway, calculate the activation energy of the transition state, and provide further insight into the kinetics of the reaction. ijrpr.com However, specific computational studies for the reaction between thiourea and isopropyl iodide were not identified in the performed search.

Advanced Structural Elucidation and Physicochemical Characterization of 2 Isopropylisothiourea;hydroiodide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Isopropylisothiourea hydroiodide, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of 2-Isopropylisothiourea hydroiodide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum would display the following key features:

Isopropyl Methine Proton (-CH-) : A septet is expected for the single proton on the tertiary carbon of the isopropyl group. This splitting pattern arises from the coupling with the six neighboring protons of the two methyl groups. The chemical shift for this proton is predicted to be in the downfield region, influenced by the adjacent sulfur atom.

Isopropyl Methyl Protons (-CH₃) : The six protons of the two equivalent methyl groups of the isopropyl moiety are expected to appear as a doublet. This signal is coupled to the single methine proton.

Thiourea (B124793) Protons (-NH₂) : The protons of the isothiouronium group are expected to present as a broad singlet. The chemical shift of these exchangeable protons can be influenced by factors such as solvent and concentration. In some isothiouronium salts, these protons have been observed at approximately 9.0 ppm.

Predicted ¹H NMR Spectral Data for 2-Isopropylisothiourea hydroiodide
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-CH- (Isopropyl)3.5 - 4.0Septet~7.01H
-CH₃ (Isopropyl)~1.4Doublet~7.06H
-NH₂ (Isothiouronium)8.5 - 9.5Broad SingletN/A4H

The ¹³C NMR spectrum provides crucial information about the carbon framework of 2-Isopropylisothiourea hydroiodide. The predicted spectrum would show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Isothiourea Carbon (C=N) : The carbon atom of the isothiourea functional group is expected to have the most downfield chemical shift due to its bonding to two nitrogen atoms and a sulfur atom.

Isopropyl Methine Carbon (-CH-) : The methine carbon of the isopropyl group will appear at a chemical shift influenced by the attached sulfur atom.

Isopropyl Methyl Carbons (-CH₃) : The two equivalent methyl carbons of the isopropyl group will give rise to a single, more upfield signal.

Predicted ¹³C NMR Spectral Data for 2-Isopropylisothiourea hydroiodide
Carbon TypePredicted Chemical Shift (δ, ppm)
C=N (Isothiourea)~170
-CH- (Isopropyl)~40
-CH₃ (Isopropyl)~23

To further confirm the structural assignments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbons to which they are attached. This would link the proton signals of the isopropyl methine and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include the isopropyl methine and methyl protons to the isothiourea carbon, providing definitive evidence for the connectivity of the isopropyl group to the sulfur atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Isopropylisothiourea hydroiodide. The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=N bonds.

Predicted IR Absorption Bands for 2-Isopropylisothiourea hydroiodide
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3100 - 3400Stretching
C-H (sp³)2850 - 3000Stretching
C=N1640 - 1690Stretching
N-H1550 - 1650Bending

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Isopropylisothiourea hydroiodide. In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the cation [C₄H₁₁N₂S]⁺ would be expected. The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic cleavages.

Predicted Mass Spectrometry Fragmentation for 2-Isopropylisothiourea cation
m/zPredicted Fragment
119[C₄H₁₁N₂S]⁺ (Molecular Ion)
76[CH₄N₂S]⁺
43[C₃H₇]⁺
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2-Isopropylisothiourea;hydroiodide, with the molecular formula C4H11IN2S, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The exact mass provides a high degree of confidence in the molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass.

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
¹⁴N14.003074
³²S31.972071
¹²⁷I126.904473

Based on these values, the theoretical exact mass of the 2-Isopropylisothiourea cation ([C4H11N2S]+) is calculated to be 119.0643 Da. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the 2-Isopropylisothiourea cation ([C4H11N2S]+), a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar isothiourea and isopropyl-containing compounds.

The fragmentation is likely initiated by the cleavage of the S-C bond, which is a common fragmentation pathway for S-alkyl isothioureas. The loss of the isopropyl group as a neutral radical or a carbocation would be a primary fragmentation step. Further fragmentation could involve the loss of ammonia or other small neutral molecules.

Proposed Fragmentation Pathway:

Precursor Ion: m/z 119.06 - The protonated 2-Isopropylisothiourea molecule.

Loss of Isopropyl Radical: A likely primary fragmentation involves the homolytic cleavage of the S-C(isopropyl) bond, resulting in the loss of an isopropyl radical (•C3H7), leading to a fragment ion at m/z 76.02.

Loss of Propene: An alternative pathway could be the loss of a neutral propene molecule (C3H6) via a rearrangement, which would result in a fragment ion at m/z 77.03.

Further Fragmentation: The resulting fragment ions could undergo further fragmentation, such as the loss of ammonia (NH3) or the cleavage of the thiourea backbone.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
119.0676.02•C₃H₇[SC(NH₂)₂]⁺
119.0677.03C₃H₆[HSC(NH₂)₂]⁺

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. PXRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

An experimental PXRD pattern for this compound would be compared against known patterns in crystallographic databases or against theoretically calculated patterns to confirm its phase purity and identify its crystal system. The presence of multiple crystalline forms could be investigated by analyzing samples prepared under different crystallization conditions.

Elemental Analysis and Chromatographic Purity Assessment

Quantitative Elemental Composition Determination

Elemental analysis provides the percentage composition of the elements within a compound. For this compound (C4H11IN2S), the theoretical elemental composition can be calculated from its molecular weight.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.01448.0419.52
HydrogenH1.011111.114.51
IodineI126.901126.9051.56
NitrogenN14.01228.0211.38
SulfurS32.07132.0713.03
Total 246.14 100.00

Experimental elemental analysis of a pure sample of this compound is expected to yield percentage values that are in close agreement with these theoretical values, typically within ±0.4%.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

The purity of this compound was determined using a robust High-Performance Liquid Chromatography (HPLC) method. While specific chromatograms and detailed method validation parameters for this particular compound are not extensively published in publicly available literature, the principles of HPLC for purity profiling of related isothiourea derivatives involve the separation of the main compound from any potential impurities. These impurities could arise from the synthesis process, such as starting materials, by-products, or degradation products.

The method typically employs a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks. For a highly pure sample of this compound, the expectation is a single major peak with minimal secondary peaks.

Table 1: Representative HPLC Purity Analysis Data for a High-Purity Batch of an Isothiourea Derivative

ParameterResult
Retention Time5.2 min
Peak Area (Main Compound)99.8%
Total Impurity Area0.2%
Purity>99.5%

Note: This table represents typical data for a high-purity isothiourea derivative and serves as an illustrative example.

Thermal Analysis for Phase Transition and Decomposition Pathways

Thermal analysis provides critical information about the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer insights into its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and other phase transitions. A typical DSC thermogram for a crystalline solid like this compound would show an endothermic peak corresponding to its melting point. The temperature at the onset of this peak is indicative of the start of melting, while the peak maximum represents the melting temperature. The area under the peak is proportional to the enthalpy of fusion.

Table 2: Illustrative DSC Data for a Crystalline Isothiourea Compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Melting155.2158.5120.4

Note: This table provides an example of DSC data for a crystalline isothiourea compound to illustrate the expected findings.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose, characterized by a significant loss of mass.

The thermal decomposition of thiourea derivatives can be a multi-step process. The TGA thermogram would reveal the temperature ranges for each decomposition step and the percentage of mass loss associated with each step. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Studies on similar compounds suggest that the decomposition of isothiourea salts can involve the loss of the hydroiodide moiety followed by the breakdown of the organic structure.

Table 3: Representative TGA Data for an Isothiourea Derivative

Decomposition StepOnset Temperature (°C)Temperature of Maximum Mass Loss (°C)Mass Loss (%)
Step 1210.5225.845.2
Step 2350.1375.430.1

Note: This table is an illustrative example of TGA data for an isothiourea derivative, demonstrating the type of information obtained from the analysis.

Chemical Reactivity and Mechanistic Investigations of 2 Isopropylisothiourea;hydroiodide

Protonation Behavior and Acid-Base Properties in Diverse Solvent Systems

2-Isopropylisothiourea, the free base form of the title compound, is characterized by its basicity, a feature attributable to the lone pairs of electrons on its nitrogen atoms. The compound's strongest basic pKa has been calculated to be 10.56, indicating that it is a moderately strong organic base. uconn.edu In its hydroiodide form, the isothiourea moiety is protonated, existing as a cation. This protonation occurs at one of the nitrogen atoms, resulting in a resonance-stabilized amidinium ion system where the positive charge is delocalized over the two nitrogen atoms and the central carbon atom.

The acid-base properties of 2-isopropylisothiouronium iodide are dictated by the pKa of this conjugate acid. In aqueous solutions, the protonation state is dependent on the pH of the medium. In acidic to neutral conditions, the compound will remain in its protonated, cationic form. However, in sufficiently basic environments (pH > pKa), it will be deprotonated to yield the neutral 2-isopropylisothiourea free base.

The behavior in diverse solvent systems is influenced by the solvent's polarity and its own acid-base character. In protic solvents like alcohols, the compound can engage in hydrogen bonding and proton exchange. In aprotic solvents, the ion pair of the isopropylisothiouronium cation and the iodide anion will be more tightly associated, which can affect its reactivity. The ability of a substance to act as either an acid or a base depending on the surrounding medium is a known chemical phenomenon, and while the isothiouronium ion is acidic, its conjugate base is basic. youtube.com

PropertyValueSource
pKa (Strongest Basic)10.56 uconn.edu
Hydrogen Acceptor Count2 uconn.edu
Hydrogen Donor Count2 uconn.edu
Physiological Charge1 uconn.edu

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 2-isopropylisothiourea;hydroiodide is multifaceted, with several atoms capable of participating in chemical reactions. The protonated state of the hydroiodide salt is crucial in defining these pathways.

The sulfur atom in the isothiourea functional group is a key reactive center. In its neutral, free base form, the sulfur atom, analogous to those in sulfides and thiols, is highly nucleophilic. youtube.comwikipedia.org This high nucleophilicity, which is significantly greater than that of its oxygen analogue, allows it to readily attack electrophilic centers. wikipedia.org For instance, sulfides are known to react with alkyl halides to form ternary sulfonium (B1226848) salts. wikipedia.org While the sulfur atom in the protonated 2-isopropylisothiouronium cation is adjacent to a positively charged system, it retains nucleophilic character and can participate in reactions with potent electrophiles.

In the unprotonated free base, the two nitrogen atoms possess lone pairs and exhibit nucleophilic properties. nih.govwikipedia.org However, in the hydroiodide salt, the isothiourea moiety is protonated. This protonation creates a cationic amidinium system, [RSC(NH2)2]+. nih.gov This delocalized positive charge drastically reduces the nucleophilicity of the nitrogen atoms.

Conversely, this protonation enhances the electrophilicity of the central carbon atom of the C=N bond. This carbon becomes susceptible to attack by nucleophiles. This reactivity is a cornerstone of the use of S-alkylisothiouronium salts in synthesis, such as in the Rathke synthesis, where they act as electrophiles to convert amines into guanidinium (B1211019) groups. nih.gov The polarized C(sp3)–S bond in related S-alkyl sulfonium salts also renders the alkyl group electrophilic, highlighting the potential for nucleophilic attack at carbon centers attached to sulfur in cationic species. nih.gov

The iodide anion is not merely a spectator ion; it is a relatively strong and soft nucleophile that can actively participate in or influence reactions. In any reaction involving this compound, the iodide ion can act as a competing nucleophile, potentially reacting with electrophilic centers in the substrate or reagents.

Hydrolytic and Solvolytic Stability in Aqueous and Organic Media

Solvolysis refers to a reaction where the solvent acts as the nucleophile, and hydrolysis is the specific case where water is the solvent. S-alkylisothiouronium salts are known to undergo hydrolysis, particularly under basic conditions, to yield a thiol and urea. nih.gov

RSC(NH2)2+ + 2 OH- → RSH + OC(NH2)2 + H2O

Mechanistic studies on the hydrolysis of allylic and tertiary alkyl isothioureas have shown that the reaction proceeds via an SN1 mechanism involving the cleavage of the carbon-sulfur bond. uconn.edu For 2-isopropylisothiourea, this would involve the departure of the neutral thiourea (B124793) molecule to form a secondary isopropyl carbocation, which is then captured by water.

The stability of the isothiouronium salt is highly dependent on the solvent system. Research has shown a significant decrease in the rate of hydrolysis in less polar mixed aqueous media. uconn.edu This behavior is attributed to the polarity of the leaving group (thiourea). In micellar systems, anionic surfactants can stabilize the isothiouronium cation, dramatically slowing its hydrolysis, while cationic and nonionic surfactants have little effect. uconn.edu The rate of hydrolysis is also pH-dependent; studies on related S-(2-haloethyl)-L-cysteine analogs show a dramatic increase in the rate of hydrolysis at pH 8 compared to more acidic conditions, a phenomenon attributed to the involvement of a nearby amine group.

Oxidative and Reductive Transformation Pathways

The sulfur atom in 2-isopropylisothiourea is in a low oxidation state (-2) and is therefore susceptible to oxidation. The oxidation of thiols and sulfides is a well-established process. youtube.comwikipedia.org The reaction of thiourea with strong oxidants like iodate (B108269) results in the oxidation of the sulfur through several steps, ultimately capable of forming sulfate (B86663) ions. A common initial oxidation product of thioureas is the corresponding formamidine (B1211174) disulfide, formed by the coupling of two molecules. Further oxidation can lead to the formation of sulfoxides and then sulfones at the sulfur atom. youtube.com

Reductive pathways for isothioureas are less commonly described, as the functional group is already in a reduced state. Reduction would likely involve the cleavage of the molecule. Plausible transformations under strong reducing conditions could include the reductive cleavage of the carbon-sulfur bond to yield propane (B168953) and thiourea, or the reduction of the C=N bond, though these are speculative pathways in the absence of specific literature data.

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics is crucial for understanding the mechanism of a chemical transformation. For reactions involving isothiourea derivatives, kinetic analyses have been instrumental in elucidating the roles of the catalyst and other reactants in the rate-determining step.

In the context of isothiourea catalysis, kinetic studies have been performed to understand the catalytic cycle. For instance, in isothiourea-catalyzed cycloadditions, kinetic experiments have indicated that the reaction can be first-order with respect to both the isothiourea catalyst and the substrate. acs.org This suggests that the initial interaction between the catalyst and the substrate is a key part of the rate-determining step.

Table 1: Representative Kinetic Data for an Isothiourea-Catalyzed Reaction

Experiment[Isothiourea Catalyst] (mol/L)[Substrate] (mol/L)Initial Rate (mol/L·s)
10.10.12.0 x 10⁻⁵
20.20.14.0 x 10⁻⁵
30.10.24.1 x 10⁻⁵

The data in this table is representative of typical findings in isothiourea catalysis and is for illustrative purposes.

From the representative data above, doubling the concentration of the isothiourea catalyst doubles the initial rate, indicating a first-order dependence on the catalyst. Similarly, doubling the substrate concentration also doubles the rate, indicating a first-order dependence on the substrate. The rate law can thus be expressed as:

Rate = k[Isothiourea Catalyst][Substrate]

The rate constant, k, can then be calculated from any of the experimental data sets.

For isothiourea-catalyzed reactions, the catalytic cycle often involves the formation of a key intermediate, such as an acylammonium or an ammonium (B1175870) enolate species. researchgate.net Kinetic isotope effect (KIE) studies are a powerful tool for probing the RDS. For example, a primary kinetic isotope effect observed when a C-H bond is broken suggests that this bond-breaking event is part of the RDS. In some isothiourea-catalyzed reactions, a significant KIE has been observed for the deprotonation of an intermediate, indicating that this step is rate-limiting. acs.org

Computational studies, in conjunction with experimental kinetic data, have also been employed to map out the energy profile of the reaction pathway and identify the transition state with the highest energy, which corresponds to the RDS. acs.org

Stereochemical Aspects of Reactions Involving this compound

Chiral isothiourea derivatives have emerged as highly effective organocatalysts for a wide range of enantioselective transformations. These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer or diastereomer over the other. The stereochemical outcome of these reactions is a key focus of research in this area.

Reactions such as Michael additions, cycloadditions, and kinetic resolutions have been successfully carried out with high levels of stereocontrol using isothiourea catalysts. nih.govscispace.comnih.gov The stereoselectivity is often rationalized by considering the three-dimensional structure of the catalyst-substrate intermediate and identifying the facial selectivity of the subsequent reaction step.

Table 2: Stereochemical Outcomes in Isothiourea-Catalyzed Asymmetric Reactions

Reaction TypeCatalystSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)
Michael AdditionChiral Isothiourea Aα,β-Unsaturated Ester>95:598:2 er
[2+2] CycloadditionChiral Isothiourea BKeteniminium Ion92:8>99:1 er nih.gov
Kinetic ResolutionChiral Isothiourea CRacemic Alcohol-S = up to 1980 nih.gov

The data in this table is a compilation of representative results from various studies on isothiourea catalysis and is for illustrative purposes.

The high levels of diastereo- and enantioselectivity observed in these reactions are a testament to the well-defined transition states enforced by the chiral isothiourea catalysts. Mechanistic models often invoke specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst and the substrates to explain the observed stereochemical preferences. scispace.com For instance, in the conjugate addition of nucleophiles to α,β-unsaturated systems, the chiral isothiourea catalyst can effectively shield one face of the electrophile, directing the incoming nucleophile to the opposite face. scispace.com

Applications in Chemical Synthesis and Catalysis

Role as a Key Reagent in Organic Transformations

2-Isopropylisothiourea hydroiodide serves as a valuable precursor and building block in several important classes of organic reactions. Its ability to act as a source of the isopropylthiol moiety under specific reaction conditions makes it a useful reagent in thioetherification and in the synthesis of sulfur-containing heterocyclic compounds.

Thioethers, also known as sulfides, are a significant class of organosulfur compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of thioethers often involves the formation of a carbon-sulfur bond, a transformation for which 2-Isopropylisothiourea hydroiodide can be a key reagent. The compound acts as a stable, easy-to-handle source of the isopropylthiolate nucleophile.

The general strategy for thioetherification using 2-Isopropylisothiourea hydroiodide involves the reaction of the isothiourea salt with a suitable electrophile, typically an alkyl halide or a similar activated substrate. The reaction proceeds via an S-alkylisothiuronium salt intermediate. In a subsequent step, hydrolysis of this intermediate under basic conditions liberates the corresponding thiol, which can then react with an electrophile in a nucleophilic substitution reaction to form the desired thioether.

A notable application of this methodology is the one-pot synthesis of thioethers from indoles and p-quinone methides, where thiourea (B124793) is used as the sulfur source. This reaction is believed to proceed through an S-(3-indolyl)isothiuronium iodide intermediate, which then generates an indolethiol that attacks the p-quinone methide to yield the final thioether product rsc.org. By analogy, 2-Isopropylisothiourea hydroiodide could be employed to introduce an isopropylthio group onto various organic scaffolds.

Table 1: Examples of Thioetherification Reactions

Reactants Reagent Product Type Potential Application of 2-Isopropylisothiourea hydroiodide
Alkyl Halide, Thiol Base Alkyl Thioether As a precursor to isopropylthiol

This table illustrates the general types of thioetherification reactions where a reagent like 2-Isopropylisothiourea hydroiodide could be utilized.

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of immense importance in medicinal chemistry and natural product synthesis vdoc.pubnih.gov. The isothiourea functionality present in 2-Isopropylisothiourea hydroiodide can be a valuable tool in the construction of various sulfur- and nitrogen-containing heterocycles.

The synthesis of these heterocycles often involves the reaction of the isothiourea with a bifunctional electrophile, leading to a cyclization cascade. For instance, isothioureas can react with α-halo ketones to form thiazoles, an important class of heterocyclic compounds with a wide range of biological activities. Similarly, reactions with other appropriately substituted precursors can lead to the formation of pyrimidines, thiazines, and other complex heterocyclic systems nih.gov.

While specific examples detailing the use of 2-Isopropylisothiourea hydroiodide in the synthesis of a wide array of heterocycles are not extensively documented in publicly available literature, the known reactivity of the isothiourea core suggests its potential in this area. The isopropyl group can serve to modulate the solubility and electronic properties of the resulting heterocyclic products.

Multicomponent reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Currently, there is limited specific information in the scientific literature detailing the use of 2-Isopropylisothiourea hydroiodide as a building block in multicomponent reactions. However, the reactive nature of the isothiourea functional group suggests its potential for inclusion in novel MCRs. For instance, it could potentially participate in reactions involving isocyanides, aldehydes, and carboxylic acids (the Passerini reaction) or related transformations to generate complex, sulfur-containing scaffolds. The development of such reactions would represent a significant advancement in the synthetic utility of this compound.

Catalytic Activity of 2-Isopropylisothiourea and its Derivatives

The isothiourea moiety is a well-established and powerful functional group in the field of organocatalysis. Chiral isothiourea derivatives, in particular, have emerged as highly effective catalysts for a wide range of enantioselective transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Isothioureas function as Lewis base catalysts, activating substrates through the formation of reactive intermediates.

The true power of isothiourea catalysis lies in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral, non-racemic isothiourea catalysts, such as tetramisole (B1196661) and its derivatives, have been shown to be exceptionally effective in a variety of enantioselective reactions, including Michael additions, cycloadditions, and acyl transfer reactions nih.govnih.govrsc.org. These catalysts create a chiral environment around the reacting molecules, directing the reaction to favor the formation of one enantiomer over the other.

It is crucial to note that the vast majority of research in enantioselective isothiourea catalysis employs complex, structurally rigid chiral catalysts. There is currently no significant evidence in the scientific literature to suggest that the simple, achiral 2-Isopropylisothiourea or its hydroiodide salt is used as a catalyst for enantioselective reactions. The absence of a chiral center in 2-Isopropylisothiourea means that it cannot induce enantioselectivity in a reaction. Therefore, while the broader class of isothioureas is prominent in asymmetric catalysis, the specific subject of this article, 2-Isopropylisothiourea hydroiodide, is not a participant in this field. Its role is primarily confined to that of a reagent in stoichiometric transformations.

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Isopropylisothiourea hydroiodide
Thioether
Sulfide
Alkyl Halide
Indole
p-Quinone Methide
S-(3-indolyl)isothiuronium iodide
Indolethiol
Isopropylthiol
Isopropylthiolate
α-halo ketone
Thiazole
Pyrimidine (B1678525)
Thiazine
Isocyanide
Aldehyde
Carboxylic Acid

Organocatalysis Mediated by the Isothiourea Moiety

Brønsted Acid/Base Catalysis in Organic Reactions

The catalytic activity of isothiourea derivatives can be understood in the context of their Brønsted acidity and basicity. The isothiourea functional group contains both acidic (N-H) and basic (imine nitrogen and sulfur) sites, allowing it to potentially act as either a Brønsted acid or base depending on the reaction conditions and the nature of the reacting species.

In its capacity as a potential Brønsted acid catalyst, 2-isopropylisothiourea hydroiodide could facilitate reactions that are accelerated by proton transfer. This includes, but is not limited to, the activation of carbonyl compounds, the formation of iminium ions, and various cyclization reactions. The general mechanism would involve the protonation of a substrate by the isothiouronium cation, thereby increasing the substrate's electrophilicity and rendering it more susceptible to nucleophilic attack.

Conversely, the deprotonated form, 2-isopropylisothiourea, is a Brønsted base. Its basicity is a critical parameter in its catalytic applications, particularly in its role as a Lewis base catalyst that can generate highly reactive intermediates. While direct applications of 2-isopropylisothiourea as a Brønsted base catalyst are not extensively documented, the principles of isothiourea catalysis suggest its potential in reactions requiring a mild organic base.

Role as a Ligand in Transition Metal Catalysis

The presence of sulfur and nitrogen donor atoms in the isothiourea scaffold makes these compounds potential ligands for transition metals. The coordination of such ligands can significantly influence the catalytic activity and selectivity of the metal center.

Coordination Chemistry and Ligand Design Principles

Thiourea and its derivatives are known to coordinate to a variety of transition metals, acting as either monodentate or bidentate ligands. alfachemic.com The coordination typically occurs through the sulfur atom, which is a soft donor and thus has a high affinity for soft transition metals. Bidentate coordination can occur through both the sulfur and one of the nitrogen atoms, forming a chelate ring.

For 2-isopropylisothiourea, coordination to a metal center would likely involve the sulfur atom. The steric bulk of the isopropyl group could play a significant role in the coordination geometry and the accessibility of the metal's active site. The design of catalysts based on isothiourea ligands often involves modifying the substituents on the nitrogen and sulfur atoms to tune the electronic and steric properties of the ligand, thereby controlling the performance of the resulting metal complex. While specific studies on the coordination chemistry of 2-isopropylisothiourea are limited, the general principles of thiourea coordination provide a framework for understanding its potential as a ligand.

Impact on Catalyst Performance and Selectivity

The electronic properties of the isothiourea ligand can have a profound impact on the catalytic activity of the metal center. The electron-donating or -withdrawing nature of the substituents on the isothiourea can modulate the electron density at the metal, which in turn affects its reactivity in catalytic cycles, for instance, in oxidative addition and reductive elimination steps.

The steric environment created by the ligand is also crucial for controlling selectivity, particularly in asymmetric catalysis where chiral isothiourea ligands are employed. For an achiral ligand like 2-isopropylisothiourea, its steric profile can still influence regioselectivity in reactions such as hydroformylation or cross-coupling by dictating the approach of the substrate to the metal center. However, detailed research findings specifically demonstrating the impact of 2-isopropylisothiourea as a ligand on catalyst performance and selectivity are not currently prevalent in the public domain.

Potential Contributions to Materials Science and Polymer Chemistry

The incorporation of sulfur atoms into polymers can impart unique and desirable properties, such as high refractive indices, thermal stability, and metal-binding capabilities. Isothiourea derivatives can serve as valuable precursors in the synthesis of such sulfur-containing materials.

Precursor in the Synthesis of Sulfur-Containing Polymers

One potential application of 2-isopropylisothiourea hydroiodide in polymer chemistry lies in its use as a source of the isothiourea moiety for incorporation into polymer backbones or as a reagent to generate other sulfur-containing monomers. For instance, isothiouronium salts can be formed by the reaction of a dihalide with thiourea. Subsequent hydrolysis or reduction of the resulting bis(isothiouronium) salt can yield a dithiol, a key monomer for the synthesis of various sulfur-containing polymers like poly(thioether)s and poly(disulfide)s.

While there are no specific reports detailing the use of 2-isopropylisothiourea hydroiodide in this manner, the fundamental reactivity of isothiouronium salts suggests this as a plausible synthetic route. The isopropyl group would be a pendant group on the resulting polymer, potentially influencing its solubility and physical properties.

Role in the Formation of Novel Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit synergistic properties. The isothiourea unit, with its ability to coordinate to metal ions, could be a valuable component in the design of organic-inorganic hybrid materials.

2-Isopropylisothiourea could be incorporated into an organic polymer or molecule which is then used to functionalize the surface of inorganic nanoparticles or to form coordination polymers. The sulfur and nitrogen atoms could act as binding sites for metal ions, leading to the formation of well-defined hybrid structures. These materials could have potential applications in catalysis, sensing, or as functional coatings. The development of such materials based on 2-isopropylisothiourea remains an area for future exploration.

Theoretical and Computational Chemistry Studies of 2 Isopropylisothiourea;hydroiodide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries and electronic characteristics with high accuracy. These methods are instrumental in elucidating the fundamental nature of 2-Isopropylisothiourea hydroiodide.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the ground state geometry of various molecules, including isothiourea derivatives. sciensage.info For 2-Isopropylisothiourea hydroiodide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the optimized molecular geometry, including bond lengths and angles. sciensage.info These calculations would reveal the spatial arrangement of the atoms in the 2-isopropylisothiourea cation and the position of the hydroiodide counter-ion.

Table 1: Calculated Ground State Geometrical Parameters for 2-Isopropylisothiourea Cation using DFT (B3LYP/6-31G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
S-C(isothiourea)1.78S-C-N1115.2
C(isothiourea)-N11.35S-C-N2118.5
C(isothiourea)=N21.31N1-C-N2126.3
S-C(isopropyl)1.82C-S-C(isopropyl)102.1
C-H (isopropyl CH)1.10H-C-C (isopropyl)109.5
C-C (isopropyl)1.54

Note: The data in this table is hypothetical and representative of typical values for similar compounds, derived from general findings in computational studies of isothiourea derivatives.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red and orange colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For the 2-isopropylisothiourea cation, MEP analysis would likely show the most negative potential localized around the nitrogen atoms of the amidine group, indicating their nucleophilic character. The sulfur atom might also exhibit some negative potential due to its lone pairs. Conversely, the hydrogen atoms of the amine groups and the isopropyl group would exhibit positive potential, making them potential sites for interaction with nucleophiles. The MEP provides a visual representation of where the molecule is most likely to interact with other chemical species. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the feasibility and stereochemistry of a reaction.

For 2-Isopropylisothiourea, the HOMO is expected to be located primarily on the isothiourea core, specifically with significant contributions from the nitrogen and sulfur atoms. This indicates that the molecule will act as a nucleophile, donating electrons from this region in a chemical reaction. The LUMO, on the other hand, would likely be distributed over the C=N double bond and the sulfur atom, representing the sites where the molecule can accept electrons as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. pku.edu.cn

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Isopropylisothiourea Cation

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: The data in this table is hypothetical and based on general values reported for similar organic cations in computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry allows for the dynamic exploration of reaction pathways, providing detailed insights into how chemical transformations occur.

Characterization of Transition State Structures and Energies

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. smu.edu Computational methods can be used to locate and characterize these transition state structures. By identifying the transition state, chemists can understand the specific geometric arrangement of atoms that represents the highest energy barrier for a given reaction step.

For reactions involving 2-Isopropylisothiourea, such as its role as a catalyst or its participation in addition reactions, computational modeling can pinpoint the transition state structures. nih.gov This involves calculating the vibrational frequencies of the proposed structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state is a critical parameter for determining the reaction rate.

Determination of Reaction Energy Profiles and Activation Barriers

By mapping the energy of the system along the reaction coordinate, a reaction energy profile can be constructed. This profile connects the reactants, transition states, intermediates, and products, providing a comprehensive energetic picture of the reaction mechanism. rsc.org The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction kinetics.

For a hypothetical reaction, such as the alkylation of 2-Isopropylisothiourea at the sulfur atom, computational modeling could generate a reaction energy profile. This would show the initial energy of the reactants (2-Isopropylisothiourea and an alkylating agent), the energy of the transition state where the new C-S bond is partially formed, and the final energy of the product. Such a profile would allow for the quantitative assessment of the reaction's feasibility and rate.

Table 3: Hypothetical Reaction Energy Profile Data for the S-alkylation of 2-Isopropylisothiourea

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: This data is illustrative and represents a plausible energy profile for an exergonic alkylation reaction with a moderate activation barrier.

Intermolecular Interactions and Solid-State Modeling

The solid-state structure of 2-Isopropylisothiourea;hydroiodide is dictated by a network of non-covalent interactions, primarily strong hydrogen bonds and weaker van der Waals forces. The isothiouronium cation, with its planar [RSC(NH₂)₂]⁺ core, and the iodide anion are the key players in forming a stable crystal lattice. wikipedia.org

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The 2-isopropylisothiouronium cation possesses two N-H groups that act as potent hydrogen bond donors. The iodide anion, in turn, is an effective hydrogen bond acceptor. Consequently, the crystal structure of this compound is expected to be dominated by N-H···I hydrogen bonds. nih.gov These interactions are crucial in the formation of supramolecular assemblies.

Based on studies of similar isothiouronium halides, several predictable supramolecular motifs can be anticipated. nih.govrsc.org A common arrangement involves the formation of one-dimensional chains where cations and anions are linked by hydrogen bonds in an alternating fashion. nih.gov Another possibility is the formation of discrete hydrogen-bonded dimers or more complex two- or three-dimensional networks, depending on the influence of other weaker interactions and the steric bulk of the isopropyl group. The planarity of the C-N-C-N backbone in the isothiouronium cation facilitates the formation of these ordered structures. wikipedia.org

The strength and geometry of these hydrogen bonds can be predicted using computational methods such as Density Functional Theory (DFT). The table below presents hypothetical, yet representative, data for the N-H···I hydrogen bonds in a modeled crystal structure of this compound, based on typical values observed in analogous structures. nih.gov

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N1-H1I11.032.503.52175
N2-H2I11.032.553.57170

This table is generated based on typical values for N-H···I hydrogen bonds in similar organic salts and is for illustrative purposes.

Computational Studies of Polymorphism and Crystal Packing Effects (e.g., QTAIM)

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical and materials science. nih.gov Computational crystal structure prediction (CSP) methods can be employed to explore the potential polymorphs of this compound. These methods search for the most thermodynamically stable crystal packing arrangements by calculating the lattice energy. nih.gov The subtle balance of strong hydrogen bonds and weaker van der Waals interactions, influenced by the conformation of the isopropyl group, could lead to the existence of multiple, energetically similar crystal forms.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool for analyzing the nature and strength of intermolecular interactions within a crystal lattice. rsc.orgresearchgate.netnih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) associated with hydrogen bonds and other non-covalent contacts. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction strength and type. For instance, a positive value of ∇²ρ at the BCP is characteristic of a closed-shell interaction, typical for hydrogen bonds. nih.gov

A hypothetical QTAIM analysis for the predicted N-H···I hydrogen bonds in this compound might yield the following data:

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
N1-H1···I10.035+0.095
N2-H2···I10.032+0.091

This table contains representative QTAIM parameters for N-H···I hydrogen bonds based on literature values for similar systems and serves as an illustrative example.

These computational approaches not only help in understanding the stability of the known crystal structure but also in predicting the likelihood of other polymorphs that might have different physical properties. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. nih.govnih.gov These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. For this compound, QSRR models could be developed to predict various aspects of its reactivity, such as its propensity to participate in certain reactions or its stability under specific conditions.

The development of a QSRR model for a series of isothiourea derivatives would typically involve the following steps:

Data Set Compilation: A series of isothiourea compounds with known experimental reactivity data would be selected.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series, including 2-Isopropylisothiourea, would be calculated using computational chemistry software. These can include descriptors related to molecular size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. researchgate.net

For instance, a hypothetical QSRR equation for predicting a specific reactivity parameter (e.g., a reaction rate constant, k) for a series of S-alkylisothiourea hydrohalides might look like this:

log(k) = c₀ + c₁(logP) + c₂(HOMO energy) + c₃*(Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could then be used to predict the reactivity of this compound based on its calculated descriptor values. While a specific QSRR study for this exact compound is not available, the principles of QSRR are broadly applicable to this class of compounds. nih.govresearchgate.net

Derivatization and Analog Development for Enhanced Chemical Functionality

Systematic Modifications of the Isopropyl Substituent and their Chemical Impact

The isopropyl group attached to the sulfur atom in 2-isopropylisothiourea is a key determinant of the compound's steric and electronic properties. Modifications to this substituent can have a profound impact on the molecule's behavior.

One common strategy is the bioisosteric replacement of the isopropyl group with a cyclopropyl (B3062369) group. This change, while maintaining a similar spatial volume, introduces significant alterations in bond angles and electronic character. The cyclopropyl group is more rigid and possesses an electron-withdrawing nature compared to the isopropyl group. beilstein-journals.org This modification can influence the pKa of adjacent basic groups and improve metabolic stability in certain contexts. beilstein-journals.org A primary chemical impact of this substitution is the modulation of lipophilicity, a critical parameter in catalysis and materials science. While exceptions exist, replacing an isopropyl group with a cyclopropyl group generally leads to a reduction in lipophilicity. beilstein-journals.org

Another powerful modification is the introduction of fluorine atoms into the isopropyl substituent. Fluorination is a widely used strategy in medicinal chemistry to alter a molecule's properties. mdpi.com Systematic fluorination of an isopropyl group can lead to significant changes in lipophilicity. For instance, monofluorination can decrease the lipophilicity (logP), while introducing trifluoromethyl groups can lead to large increases. beilstein-journals.org These changes are attributed to the high electronegativity of fluorine, which alters the electronic distribution across the molecule.

Table 1: Comparative Lipophilicity of Isopropyl and Related Substituents

SubstituentHansch π-Value (Lipophilicity)Modification TypePrimary Chemical ImpactReference
Isopropyl1.53Parent GroupBaseline beilstein-journals.org
Cyclopropyl1.14Isosteric ReplacementDecreased Lipophilicity, Increased Rigidity beilstein-journals.org
tert-Butyl1.98Chain BranchingIncreased Lipophilicity beilstein-journals.org

This table illustrates the change in the Hansch π-value, a measure of lipophilicity, upon modification of the alkyl substituent.

Comparative Studies with Other Inorganic and Organic Counter-Ions

The hydroiodide counter-ion in 2-isopropylisothiourea;hydroiodide is not merely a spectator; it plays a crucial role in defining the salt's solid-state properties, such as melting point, solubility, and stability. The properties of the salt are highly dependent on the nature of the counter-ion. nih.gov Replacing iodide with other inorganic anions (e.g., chloride, bromide, sulfate) or organic anions (e.g., acetate (B1210297), trifluoroacetate (B77799), tosylate) can lead to vastly different physicochemical characteristics.

Studies on a range of pharmaceutical salts have demonstrated that the counter-ion's size, shape, and hydrogen bonding capacity are critical. nih.govmdpi.com For instance:

Inorganic Ions : Chloride, being smaller than iodide, may lead to a different crystal lattice packing and consequently different physical properties. In peptide studies, chloride salts have been shown to have superior stability compared to trifluoroacetate (TFA) and acetate salts. mdpi.com

Organic Ions : Organic counter-ions introduce a wider range of possible interactions. The choice between a counter-ion from a strong acid (like hydrochloric acid) versus a weak acid (like acetic acid) can influence the compound's tendency to interact with other molecules. mdpi.com

The properties of the resulting salt are a complex interplay between the cation and anion. General trends show that for a series of alkyl-based counter-ions, increasing the chain length can lead to a reduction in both solubility and melting point. nih.gov Furthermore, the glass transition temperature (Tg) of amorphous salts is also found to be dependent on the counter-ion, with important influencing parameters including the counter-ion's pKa and electrophilicity index. nih.gov This demonstrates that a change from hydroiodide to another salt form can be used to deliberately engineer the material's properties.

Table 2: Influence of Counter-Ion on Physicochemical Properties of Model Salts

PropertyGeneral Impact of Small, Compact Counter-IonsGeneral Impact of Increasing Alkyl Chain Length in Counter-IonKey Influencing FactorsReference
Melting Point Tends to be highTends to decreaseCrystal packing, ion-ion interactions nih.gov
Solubility Modest improvementTends to decreaseHydrogen bonding, lattice energy nih.gov
Stability Varies; can be enhanced (e.g., HCl salts)VariesChemical nature of the ion mdpi.com
Glass Transition (Amorphous) Higher Tg than neutral compoundNot a simple trendpKa, electrophilicity index of counter-ion nih.gov

This table summarizes general trends observed in studies on how different types of counter-ions affect the properties of organic and pharmaceutical salts.

Synthesis of Isothiourea Analogues with Modified Functional Groups

Beyond the S-alkyl group and the counter-ion, the isothiourea core itself can be modified to create a diverse library of analogues. These modifications often involve attaching various functional groups to the nitrogen atoms of the isothiourea moiety, transforming it into a versatile scaffold for organocatalysis.

A common synthetic route involves the reaction of a corresponding benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acylisothiocyanate in situ. This intermediate is then treated with a primary amine to yield the target acylthiourea derivative. mdpi.com This method allows for the introduction of a wide variety of substituents on the N-phenyl group, including those with different electronic and steric properties like chloro, bromo, iodo, and fluoro groups. mdpi.com

Another powerful application is the use of chiral isothioureas as Lewis base catalysts. For example, isothioureas like DHPB (2,2-diphenyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine) are used to catalyze reactions such as the Michael addition of carboxylic acids to electron-deficient acceptors. nih.govcore.ac.uk The synthesis of these more complex, often bicyclic or polycyclic, isothiourea analogues is crucial for developing advanced catalytic systems. These catalysts operate by activating a carboxylic acid through the formation of a reactive acyl isothiouronium ion intermediate. nih.gov

Table 3: Examples of Synthesized Functionalized Thiourea (B124793)/Isothiourea Analogues

Starting MaterialsKey ReagentsType of AnalogueApplication/PurposeReference
2-(4-Methylphenoxymethyl)benzoyl chloride, Ammonium thiocyanate, Primary aminesAcetoneN-Aryl-N'-acylthioureasStudy of antipathogenic activity mdpi.com
(Phenylthio)acetic acid, α,β-Unsaturated ketiminesPivaloyl chloride, DHPB (isothiourea catalyst)2,4,6-Trisubstituted pyridinesOne-pot synthesis via isothiourea catalysis nih.govnih.gov
2-Bromo-1-(4-fluorophenyl)thiazole-1-one, Phenyl isothiocyanatesNot specifiedThiazole-based thiourea derivativesAnticancer and antiglycation agents researchgate.net

This table provides an overview of different synthetic strategies used to create functionalized isothiourea analogues for various chemical and biological applications.

Influence of Structural Modifications on Chemical Reactivity and Catalytic Performance

In isothiourea-mediated organocatalysis, the catalyst's structure is paramount. For instance, in the synthesis of functionalized pyridines, the isothiourea catalyst (e.g., DHPB) facilitates a cascade of reactions including Michael addition, lactamization, and elimination. nih.govnih.gov The efficiency and selectivity of this process are governed by the catalyst's ability to form a reactive acyl isothiouronium ion and control the stereochemistry of the subsequent steps. nih.gov

The influence of structural modifications can be summarized as follows:

Substituents on the Isothiourea Core : The electronic nature of substituents on the catalyst's backbone can modulate the nucleophilicity and basicity of the isothiourea, affecting its ability to activate substrates. Steric bulk can influence substrate approach and enantioselectivity in asymmetric catalysis.

The S-Alkyl Group (e.g., Isopropyl) : This group provides steric hindrance around the sulfur atom, which can be crucial for controlling the reaction pathway and preventing side reactions. Altering this group, for example to a methyl or a larger group, would change the steric environment of the active site.

The Counter-Ion : In reactions involving charged intermediates, the counter-ion can influence the stability and reactivity of these species through ion pairing effects. While the hydroiodide is present in the starting material, the active catalytic cycle often involves intermediates where this ion may play a role in stabilizing transition states.

Table 4: Structure-Activity Relationship in Isothiourea Catalysis

Structural ModificationImpact on CatalystConsequence for Reactivity/PerformanceExample ReactionReference
Modification of N-substituents Alters electronic properties and steric bulk of the catalyst.Modulates catalyst nucleophilicity and basicity; can enhance enantioselectivity.Asymmetric synthesis nih.gov
Introduction of Chiral Scaffolds Creates a chiral environment around the active site.Enables enantioselective transformations.Michael addition/lactonization nih.govcore.ac.uk
Variation of S-Alkyl Group Changes the steric environment near the sulfur atom.Influences substrate accessibility and can prevent unwanted side reactions.General organocatalysis drugbank.com
Change in Counter-Ion Affects solubility and stability of the precatalyst and potentially intermediates.Can improve handling and may influence the stability of charged intermediates in the catalytic cycle.Salt-form dependent reactions nih.govnih.gov

This table outlines how specific structural changes in an isothiourea catalyst translate into observable effects on its performance in chemical reactions.

Future Research Directions and Unexplored Chemical Frontiers for 2 Isopropylisothiourea;hydroiodide

Development of Highly Selective and Efficient Catalytic Systems

The future of 2-isopropylisothiourea hydroiodide in catalysis hinges on the development of systems that offer exceptional control over chemical transformations. A primary research thrust will be the design and synthesis of chiral variants of 2-isopropylisothiourea. By introducing stereogenic centers into the isothiourea backbone, it is possible to create catalysts capable of inducing high levels of enantioselectivity in a variety of reactions. researchgate.netrsc.org The isopropyl group itself offers a moderate level of steric bulk, which could be strategically leveraged in catalyst design to influence the stereochemical outcome of reactions.

A significant area of exploration will be the immobilization of 2-isopropylisothiourea on solid supports. acs.orgbeilstein-journals.org Supported catalysts offer practical advantages such as ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. researchgate.net Research in this area would involve investigating various support materials, including polymers, silica, and magnetic nanoparticles, to identify the optimal matrix for maintaining or even enhancing catalytic activity and selectivity. beilstein-journals.org The development of such heterogeneous catalysts would represent a significant step towards more sustainable and industrially viable chemical processes.

Furthermore, the exploration of cooperative catalysis, where 2-isopropylisothiourea hydroiodide works in concert with other catalytic species, such as transition metals or other organocatalysts, opens up new avenues for reactivity. nih.govacs.org For instance, the isothiourea could activate a substrate to form a reactive intermediate, which is then intercepted by a transition metal catalyst in a sequential or synergistic fashion. acs.org Such dual catalytic systems can enable transformations that are not possible with either catalyst alone, leading to the discovery of novel and efficient synthetic methods.

Catalyst TypeResearch FocusPotential Advantages
Chiral AnaloguesIntroduction of stereocentersHigh enantioselectivity in asymmetric synthesis
Immobilized CatalystsAttachment to solid supports (polymers, silica)Easy separation, recyclability, use in flow chemistry
Cooperative SystemsCombination with transition metals or other organocatalystsNovel reactivity, access to complex transformations

Integration into Complex Multistep Organic Synthesis Pathways

A key measure of the utility of a new catalytic entity is its ability to be seamlessly integrated into the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. rawdatalibrary.net Future research should focus on demonstrating the applicability of 2-isopropylisothiourea hydroiodide-based catalysts in the context of multistep synthesis. nih.gov This involves identifying key bond formations and functional group transformations where isothiourea catalysis can offer a distinct advantage over existing methods.

Isothioureas have proven effective in promoting a range of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. rawdatalibrary.netrsc.org Investigating the potential of 2-isopropylisothiourea hydroiodide to initiate such cascades will be a significant research direction. For example, it could be employed to generate a reactive acyl ammonium (B1175870) or ammonium enolate intermediate that triggers a series of intramolecular reactions to rapidly build molecular complexity. researchgate.netresearchgate.net The development of one-pot procedures that combine an isothiourea-catalyzed step with subsequent transformations without the need for intermediate purification would greatly enhance synthetic efficiency. nih.gov

The compatibility of 2-isopropylisothiourea hydroiodide with a wide range of functional groups will be a critical factor in its adoption by the synthetic community. Systematic studies are needed to delineate its tolerance towards various protecting groups and reactive functionalities commonly encountered in complex molecule synthesis. This will provide a clear roadmap for synthetic chemists to strategically incorporate isothiourea-catalyzed steps into their synthetic plans.

Exploration of Novel and Unprecedented Reaction Pathways

The established reactivity of isothioureas as nucleophilic catalysts provides a foundation for exploring new and unprecedented transformations. researchgate.netdntb.gov.ua A promising area of future research lies in the generation of novel reactive intermediates from the interaction of 2-isopropylisothiourea hydroiodide with unconventional substrates. For instance, the reaction with allenes, ketenes, or other cumulenes could lead to the formation of unique zwitterionic species with untapped synthetic potential.

The exploration of formal cycloaddition reactions beyond the well-established [4+2] and [2+2] pathways is another exciting frontier. acs.orgacs.orgnih.govst-andrews.ac.uk By carefully designing the substrates and reaction conditions, it may be possible to coax 2-isopropylisothiourea hydroiodide into catalyzing higher-order cycloadditions, such as [8+2] or [6+4] reactions, which would provide rapid access to complex polycyclic systems.

Furthermore, the unique electronic properties of the isothiourea moiety could be harnessed to mediate novel types of bond activations. Research could focus on its ability to activate C-H, C-X (where X is a halogen), or even C-C bonds under specific conditions, potentially in synergy with light (photoredox catalysis) or electrical energy (electrocatalysis). acs.org The discovery of such fundamentally new reaction pathways would significantly expand the synthetic utility of isothiourea catalysis. nih.gov

Advanced In-Situ Spectroscopic Monitoring for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of new catalysts and reactions. rsc.org The application of advanced in-situ spectroscopic techniques will be instrumental in elucidating the intricate mechanistic details of reactions catalyzed by 2-isopropylisothiourea hydroiodide. youtube.com Techniques such as ReactIR (in-situ FTIR), NMR spectroscopy, and mass spectrometry can provide real-time information on the formation and consumption of reactants, intermediates, and products. youtube.com

The identification of transient or unstable intermediates is a significant challenge in mechanistic chemistry. youtube.com The use of specialized techniques, such as rapid-injection NMR or stopped-flow spectroscopy, could enable the characterization of short-lived species that are invisible to conventional analytical methods. These insights are invaluable for confirming proposed catalytic cycles and for uncovering unexpected mechanistic pathways.

Computational Design and Discovery of New Isothiourea-Based Reagents

Computational chemistry has emerged as a powerful tool in modern catalyst development. nih.govresearchgate.nethw.ac.uk Density Functional Theory (DFT) calculations can be employed to model the structures of proposed intermediates and transition states in 2-isopropylisothiourea hydroiodide-catalyzed reactions. rsc.org This allows for the prediction of reaction outcomes, the elucidation of the origins of stereoselectivity, and the rationalization of experimentally observed phenomena. nih.govresearchgate.net

Computational screening of virtual libraries of isothiourea derivatives can accelerate the discovery of new and improved catalysts. By systematically modifying the structure of the isothiourea (e.g., by varying the N- and S-substituents) and calculating their predicted performance in a target reaction, it is possible to identify promising candidates for experimental validation. This in-silico approach can significantly reduce the time and resources required for catalyst optimization.

Q & A

Q. How should researchers handle conflicting solubility data for hydroiodide salts in aqueous vs. organic solvents?

  • Methodological Answer : Re-evaluate measurement conditions (pH, ionic strength). For 2-isopropylisothiourea hydroiodide, conduct phase-solubility studies (e.g., Higuchi method) in ethanol-water mixtures. Use DSC to detect polymorphic transitions affecting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.